molecular formula C8H15N3 B8532902 1-(3-Methylaminobutyl)-imidazole

1-(3-Methylaminobutyl)-imidazole

Cat. No. B8532902
M. Wt: 153.22 g/mol
InChI Key: DMFFSQDEEBYNJU-UHFFFAOYSA-N
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Patent
US03949076

Procedure details

A suspension of 0.35 g. of platinum oxide in 30 ml. of absolute ethanol is hydrogenated at 50 p.s.i. for one hour. To this is added a mixture of 13.8 g. of 1-(3-oxobutyl)-imidazole, 6.2 g. of methylamine and 60 ml. of ethanol. The mixture is shaken under ca. 50 p.s.i. of hydrogen until one equivalent is absorbed. Filtration of the catalyst and removal of solvent in vacuo gives 1-(3-methylaminobutyl)-imidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:10])[CH2:3][CH2:4][N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1.[CH3:11][NH2:12]>[Pt]=O.C(O)C>[CH3:11][NH:12][CH:2]([CH3:10])[CH2:3][CH2:4][N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CCN1C=NC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is shaken under ca. 50 p.s.i
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 0.35 g
ADDITION
Type
ADDITION
Details
To this is added
ADDITION
Type
ADDITION
Details
a mixture of 13.8 g
CUSTOM
Type
CUSTOM
Details
of hydrogen until one equivalent is absorbed
FILTRATION
Type
FILTRATION
Details
Filtration of the catalyst and removal of solvent in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC(CCN1C=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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